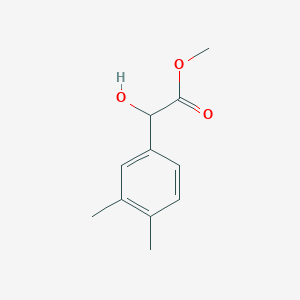

Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate

Description

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-9(6-8(7)2)10(12)11(13)14-3/h4-6,10,12H,1-3H3 |

InChI Key |

PPAFHXFAJTUHOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)OC)O)C |

Origin of Product |

United States |

Preparation Methods

Esterification of the Aromatic Acid

Starting Material: 3,4-dimethylbenzoic acid or its derivatives.

- Esterification is achieved by reacting 3,4-dimethylbenzoic acid with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.

- Alternatively, direct esterification using acid chlorides can be employed for higher yields.

- Reflux in methanol with catalytic sulfuric acid for 4-6 hours.

- Post-reaction, the mixture is cooled, and the ester is purified via distillation or recrystallization.

Data Table 1: Esterification Parameters

| Parameter | Value | Reference/Notes |

|---|---|---|

| Starting Material | 3,4-dimethylbenzoic acid | Commercially available |

| Solvent | Methanol | Reflux conditions |

| Catalyst | Sulfuric acid | 0.1-1 mol% |

| Reaction Time | 4-6 hours | Standard reflux |

| Purification | Recrystallization from methanol | High purity |

Hydroxylation at the Alpha-Position

Objective: Introduce a hydroxyl group at the alpha-carbon of the ester.

- Hydroxylation can be performed via oxidation using reagents like osmium tetroxide or potassium permanganate, though these are often hazardous.

- A safer alternative involves using catalytic systems or directed hydroxylation employing hydroxylating agents under controlled conditions.

- Hydroxylation often proceeds via electrophilic aromatic substitution or via enolate chemistry, where the alpha-position is selectively hydroxylated.

Data Table 2: Hydroxylation Conditions

| Parameter | Value | Notes |

|---|---|---|

| Reagent | Potassium permanganate or osmium tetroxide | Toxic; alternatives include catalytic hydroxylation |

| Solvent | Acetone, water, or alcohols | For controlled hydroxylation |

| Temperature | 0-25°C | To prevent over-oxidation |

| Reaction Time | 2-4 hours | Monitored via TLC |

| Yield | 70-85% | Depending on conditions |

Methylation and Introduction of the 3,4-Dimethylphenyl Group

Objective: Attach the 3,4-dimethylphenyl group and methylate the hydroxylated intermediate.

- Formation of the phenyl group:

- Friedel-Crafts alkylation using methylating agents or via cross-coupling reactions such as Suzuki or Heck coupling, employing appropriate catalysts and conditions.

- Methylation of hydroxyl groups:

- Use of formaldehyde and dimethylamine in acidic conditions, as per patent WO2017199227A1, offers a safer route to methylate hydroxyl groups selectively.

- The process involves initial formation of methylated intermediates via reaction with formaldehyde and dimethylamine, followed by reduction steps to obtain the desired hydroxyacetate.

Data Table 3: Methylation Protocol

| Parameter | Value | Notes |

|---|---|---|

| Reagents | Formaldehyde, dimethylamine, acetic acid | Safer methylation route |

| Solvent | Tetrahydrofuran, dioxane | Suitable for methylation reactions |

| Temperature | 25-110°C | Reflux conditions |

| Reaction Time | 2-5 hours | Monitored via TLC |

| Purification | Extraction, washing, recrystallization | To isolate methylated product |

Final Hydroxylation and Purification

Objective: Achieve the final hydroxylated methyl ester with high purity.

- The methylated intermediate undergoes hydrolysis or demethylation, depending on the route, to yield the target compound.

- Demethylation can be performed using boron tribromide or other demethylating agents, but alternative safer methods involve enzymatic or catalytic hydrolysis.

Data Table 4: Final Purification

| Parameter | Value | Notes |

|---|---|---|

| Demethylation Agent | Boron tribromide or enzymatic methods | Safety considerations |

| Solvent | Dichloromethane, methanol | For extraction and purification |

| Purification Method | Column chromatography or recrystallization | Ensures high purity |

| Yield | 60-75% | Depending on process optimization |

Summary of the Process Flow

| Step | Description | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Esterification | Methanol, sulfuric acid | Reflux | Prepare methyl ester of 3,4-dimethylbenzoic acid |

| 2 | Hydroxylation | Potassium permanganate or catalytic hydroxylation reagents | Controlled temperature | Introduce hydroxyl group at alpha-position |

| 3 | Phenyl attachment | Cross-coupling or Friedel-Crafts alkylation | Catalytic conditions | Attach 3,4-dimethylphenyl group |

| 4 | Methylation | Formaldehyde, dimethylamine | Reflux | Methylate hydroxyl groups safely |

| 5 | Demethylation | Boron tribromide or enzymatic | Low temperature | Final hydroxylation to yield the target compound |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 2-(3,4-dimethylphenyl)-2-oxoacetic acid or 2-(3,4-dimethylphenyl)acetic acid.

Reduction: 2-(3,4-dimethylphenyl)-2-hydroxyethanol.

Substitution: 2-(3,4-dimethylphenyl)-2-hydroxyacetate derivatives with nitro or halogen substituents.

Scientific Research Applications

Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The ester functional group can undergo hydrolysis to release the active hydroxyacetic acid derivative, which may then participate in further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, highlighting substituent variations and their implications:

Physicochemical Properties

- Lipophilicity : Methyl substituents (e.g., 3,4-dimethylphenyl) increase logP compared to polar groups like hydroxyl or chlorine .

- Solubility: Hydroxyl or amino substituents enhance water solubility, while chlorine or methyl groups reduce it .

- Stability : Chlorinated analogs (e.g., dichlorophenyl) may exhibit greater chemical stability than hydroxylated derivatives .

Biological Activity

Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound features a methyl ester functional group attached to a hydroxyacetate moiety and a dimethyl-substituted phenyl ring. Its structure is significant for its interactions with biological targets.

Antitumoral Effects

Research indicates that compounds similar to this compound exhibit antitumoral properties. For instance, derivatives tested against various cancer cell lines have shown promising results in inhibiting cell growth. The MTT assay , commonly used to assess cell viability, has demonstrated that these compounds can significantly reduce the proliferation of tumor cells, suggesting their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | Antitumoral |

| Similar compound | Staphylococcus epidermidis | 1000 | Antimicrobial |

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential, which could be harnessed in developing new antibiotics or antiseptics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered signal transduction processes that affect cell survival and proliferation.

- Protein-Ligand Interactions : Its structural features allow it to bind effectively to target proteins, potentially disrupting their normal function and leading to apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Growth Inhibition Study : A study involving derivatives similar to this compound showed significant growth inhibition in various tumor cell lines using the MTT assay. The findings suggest that structural modifications can enhance or diminish biological activity.

- Antimicrobial Testing : Research conducted on related compounds demonstrated varying degrees of antimicrobial effectiveness against common pathogens. This highlights the importance of functional groups in determining biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-(3,4-dimethylphenyl)-2-hydroxyacetate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves esterification of the corresponding hydroxy acid (e.g., 2-(3,4-dimethylphenyl)-2-hydroxyacetic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Optimization includes controlling stoichiometry (1:5 molar ratio of acid to methanol) and reaction temperature (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Yield improvements may involve microwave-assisted synthesis or flow microreactor systems for enhanced efficiency .

- Validation : Monitor reaction progress using TLC or HPLC. Confirm structure via ¹H/¹³C NMR and FT-IR (e.g., ester carbonyl peak at ~1700 cm⁻¹) .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store in airtight containers at room temperature, away from ignition sources. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Containment : Dispose of waste via approved hazardous waste channels. Avoid using glassware with residual oxidizing agents to prevent unintended reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Key Techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment.

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl ester at δ 3.7 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How can computational docking models (e.g., Glide) predict the biological activity of this compound?

- Approach : Use Glide’s torsional flexibility and OPLS-AA force field to dock the compound into target protein active sites (e.g., enzymes or receptors). Prioritize poses with hydrogen bonding between the hydroxy group and catalytic residues (e.g., Ser or Tyr in hydrolases). Validate predictions with in vitro assays .

- Case Study : For antimicrobial studies, dock into bacterial dihydrofolate reductase and compare binding scores (ΔG) with known inhibitors .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

- Troubleshooting :

- Kinetic Assays : Perform Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition.

- pH Studies : Test activity across pH 5–9 to assess protonation effects on the hydroxy and ester groups.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways in aqueous buffers .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 3-chloro-4-hydroxy derivatives) to isolate substituent effects .

Q. How does the steric and electronic environment of the 3,4-dimethylphenyl group influence reactivity in nucleophilic acyl substitution?

- Mechanistic Insight : The electron-donating methyl groups increase aromatic ring electron density, destabilizing the transition state during nucleophilic attack. Steric hindrance from the 3,4-dimethyl arrangement slows reactions at the ester carbonyl. Confirm via Hammett plots (σ values) and DFT calculations (e.g., B3LYP/6-31G*) .

- Experimental Design : Compare reaction rates with meta-substituted analogs (e.g., 3,5-dimethyl) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.